

Technical Guide: N-acetyl-S-trityl-L-cysteine (Ac-Cys(Trt)-OH)

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Compound of Interest

Compound Name: Ac-Cys(Trt)-OH

Cat. No.: B556451

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N-acetyl-S-trityl-L-cysteine (**Ac-Cys(Trt)-OH**), a key building block in synthetic chemistry, particularly in the field of peptide and medicinal chemistry. This document details its physicochemical properties, applications, and relevant experimental protocols.

Core Properties of Ac-Cys(Trt)-OH

N-acetyl-S-trityl-L-cysteine is a derivative of the amino acid L-cysteine. The key features of this compound are the acetylation of the N-terminus and the protection of the thiol group with a bulky trityl (triphenylmethyl) group. This protection strategy is crucial for preventing unwanted side reactions of the highly reactive thiol group during chemical synthesis.

Physicochemical Data

The quantitative properties of **Ac-Cys(Trt)-OH** are summarized in the table below for quick reference.

Property	Value	Source
Molecular Formula	C ₂₄ H ₂₃ NO ₃ S	[1] [2] [3]
Molecular Weight	405.5 g/mol	[1]
Alternate Molecular Weight	405.52 g/mol	[2]
CAS Number	27486-87-9	[2]
IUPAC Name	(2R)-2-acetamido-3-(tritylsulfanyl)propanoic acid	[1]
Synonyms	N-acetyl-S-trityl-L-cysteine	[1] [2] [3]

Applications in Research and Development

The primary application of protected cysteine derivatives like **Ac-Cys(Trt)-OH** is in Solid-Phase Peptide Synthesis (SPPS). The trityl group offers robust protection for the cysteine's sulfhydryl group, which is stable under the conditions required for peptide chain elongation but can be removed during the final cleavage from the resin, typically under acidic conditions (e.g., using trifluoroacetic acid - TFA).[\[4\]](#)

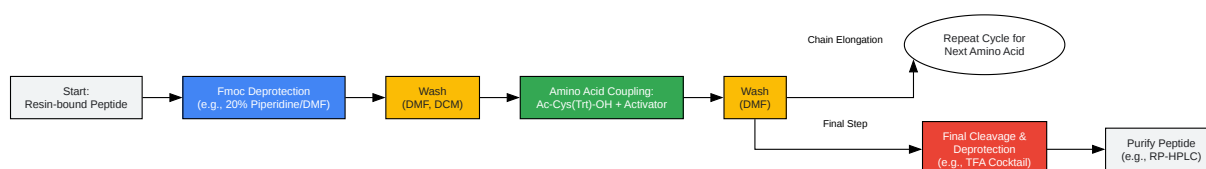
While **Ac-Cys(Trt)-OH** itself has a specific N-acetyl cap, the broader S-trityl-L-cysteine core is of significant interest in drug development. Research has identified S-trityl-L-cysteine as a potent, reversible, and specific inhibitor of the human kinesin Eg5.[\[5\]](#)[\[6\]](#)[\[7\]](#) This protein is essential for forming the bipolar mitotic spindle during cell division, making it an attractive target for cancer chemotherapy.[\[5\]](#)[\[8\]](#) Inhibition of Eg5 by S-trityl-L-cysteine leads to mitotic arrest and subsequent apoptotic cell death, highlighting its potential as a starting point for the development of novel anti-cancer agents.[\[5\]](#)[\[7\]](#)[\[8\]](#)

Experimental Protocols & Methodologies

The following sections outline generalized protocols relevant to the use of S-trityl protected cysteine in a research setting, primarily focusing on its application in peptide synthesis. These protocols are based on standard procedures for the related and more commonly cited Fmoc-Cys(Trt)-OH and can be adapted by skilled practitioners.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The incorporation of a protected cysteine residue into a peptide sequence follows a cyclical process. The workflow diagram below illustrates the key steps involved.



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General workflow for incorporating a protected amino acid in SPPS.

Protocol for Cleavage and Deprotection

This protocol details the final step of SPPS, where the synthesized peptide is cleaved from the solid support, and the trityl (Trt) protecting group is removed from the cysteine residue.

Materials:

- Peptidyl-resin (dried under vacuum).
- Cleavage Cocktail: A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. TIS acts as a scavenger to irreversibly capture the highly stable trityl cation, preventing side reactions.
- Cold diethyl ether.

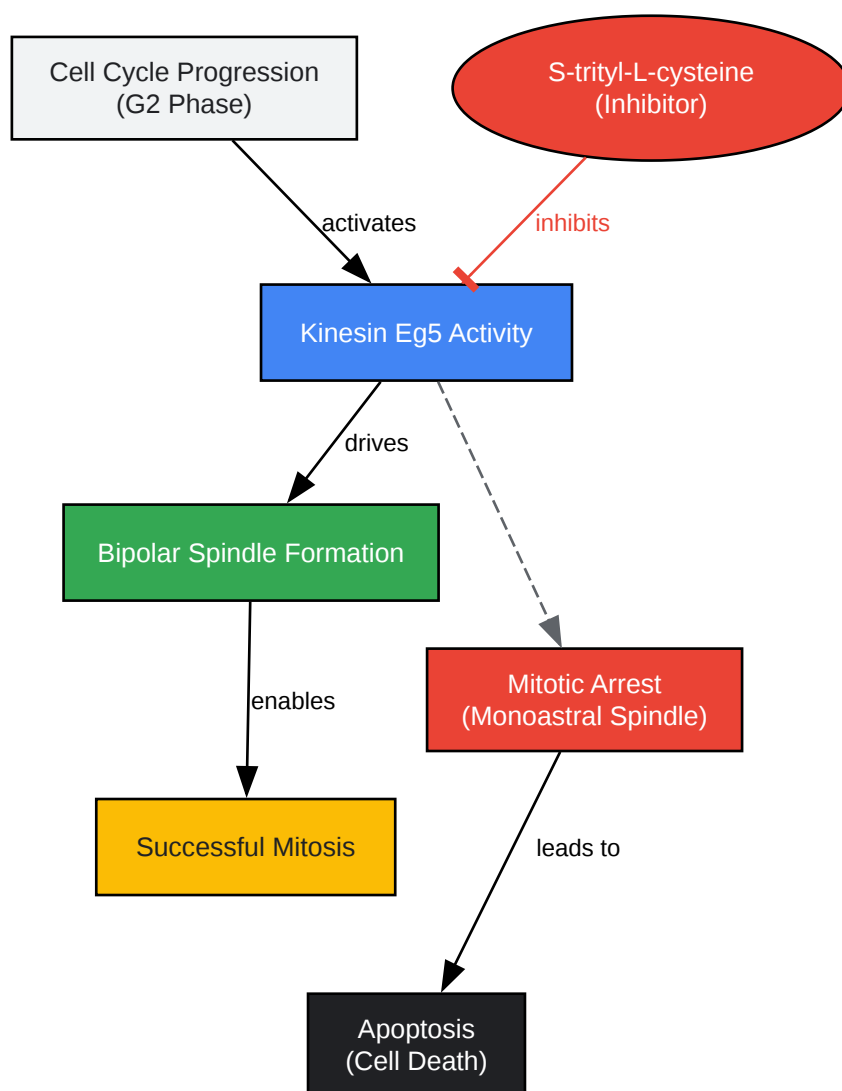
Methodology:

- Preparation: Place the dry peptidyl-resin in a suitable reaction vessel.

- Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[\[9\]](#)
- Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
- Filtration: Filter the resin and collect the filtrate, which contains the cleaved peptide. Wash the resin with a small amount of fresh TFA to recover any remaining peptide.[\[9\]](#)
- Precipitation: Add the combined filtrate to a large volume of cold diethyl ether to precipitate the crude peptide.[\[9\]](#)
- Isolation: Collect the precipitated peptide by centrifugation, followed by decanting the ether.
- Washing: Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.
- Drying: Dry the crude peptide product under vacuum.[\[9\]](#)
- Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[\[9\]](#)

Signaling and Interaction Pathways

The biological activity of the S-trityl-L-cysteine core as a mitotic inhibitor is centered on its interaction with the kinesin Eg5. The diagram below illustrates the logical relationship between Eg5 function, its inhibition by S-trityl-L-cysteine, and the resulting cellular outcome.



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Inhibitory action of S-trityl-L-cysteine on the Eg5 kinesin pathway.

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